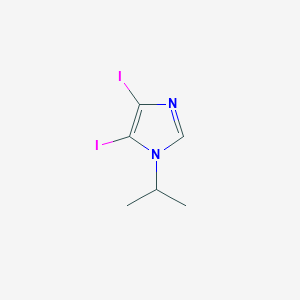![molecular formula C9H9N3O2 B2663937 Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate CAS No. 73605-91-1](/img/structure/B2663937.png)
Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate is an organic compound with the molecular formula C9H9N3O2 It is a derivative of benzotriazole, a heterocyclic compound that contains a triazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminobenzoate with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization to form the triazole ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as diazotization, cyclization, and esterification, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug discovery.
Industry: It is used in the production of specialty chemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but lacking the ethyl ester group.
Methyl 1H-benzo[D][1,2,3]triazole-5-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
1H-Benzotriazole-5-carboxylic acid: The carboxylic acid derivative of benzotriazole.
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
73605-91-1 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 4H-benzotriazole-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-4-7-8(5-6)11-12-10-7/h3-4H,2,5H2,1H3 |
InChI Key |
TUURBMNAWKVTHI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=NNN=C2C=C1 |
Canonical SMILES |
CCOC(=O)C1=CC=C2C(=NN=N2)C1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B2663854.png)
![2-Benzyl-6-phenylimidazo[2,1-b]thiazole](/img/structure/B2663855.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2663861.png)

![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)aniline](/img/structure/B2663863.png)
![2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2663864.png)

![8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B2663867.png)
![2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide](/img/structure/B2663869.png)
![2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2663870.png)
![Methyl (E)-4-oxo-4-[[(2S,3R)-2-(5-pyridin-3-ylpyridin-3-yl)oxolan-3-yl]amino]but-2-enoate](/img/structure/B2663874.png)

